molecular formula C22H22N2O5 B128974 4-ヒドロキシメチルアンブリセンタン CAS No. 1106685-66-8

4-ヒドロキシメチルアンブリセンタン

カタログ番号 B128974
CAS番号: 1106685-66-8
分子量: 394.4 g/mol
InChIキー: PDUAYPFMBRYSNN-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxymethyl Ambrisentan, also known as M-1, is a metabolite of Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications and its role in the metabolism of Ambrisentan. In

科学的研究の応用

がん治療:細胞遊走と転移の阻害

4-ヒドロキシメチルアンブリセンタン: は、がん細胞の遊走、浸潤、転移を阻害する薬剤として、腫瘍学分野で有望視されています。 研究では、転移性膵臓腺がん、卵巣癌、乳がん腺がん、および急性前骨髄球性白血病など、さまざまな腫瘍細胞の拡散を抑制する効果が実証されています . この用途は、がん転移の管理のための潜在的な新しい治療法を提供するという点で特に重要です。

小児肺動脈性高血圧症 (PAH) の管理

PAH の小児患者では、4-ヒドロキシメチルアンブリセンタン の長期安全性と忍容性が評価されています。 オープンラベル延長試験では、長期間にわたって安全に投与できることが示されており、ほとんどの参加者は、以前のランダム化試験の結果と一致する臨床的な改善を経験しています . これは、この病状に苦しむ子供たちのための持続可能な治療オプションとしての可能性を示唆しています。

心臓血管疾患:エンドセリン受容体拮抗作用

選択的なエンドセリン受容体A型拮抗薬として、4-ヒドロキシメチルアンブリセンタン は、心臓血管疾患の治療戦略を提供します。 エンドセリン受容体A型を選択的に阻害することで、エンドセリン受容体B型の血管拡張機能が維持されます。これは、PAH などの病状の治療に有益です .

腫瘍細胞における転写産物の調節

研究によると、4-ヒドロキシメチルアンブリセンタン は腫瘍細胞の全転写産物に影響を与える可能性があり、遺伝子発現の調節における役割を示唆しています。 これは、腫瘍細胞の挙動を正常化につながる可能性があり、がん治療の有望な研究分野です .

転移性がんモデルにおける生存期間の延長

4-ヒドロキシメチルアンブリセンタン で治療された転移性乳がんの前臨床マウスモデルでは、肺と肝臓への転移が有意に減少することが示され、動物の生存期間の顕著な延長と関連付けられました . この用途は、転移性がん患者の予後を改善するために変革をもたらす可能性があります。

PAH における併用療法

4-ヒドロキシメチルアンブリセンタン: は、ホスホジエステラーゼ5阻害剤などの他の PAH 療法と組み合わせて研究されています。 併用療法アプローチは、忍容性と臨床的な改善を示しており、4-ヒドロキシメチルアンブリセンタン が PAH の多面的治療戦略において役割を果たす可能性があることを示唆しています .

その他のエンドセリン関連疾患における潜在的な用途

エンドセリン受容体拮抗薬としての作用機序を考えると、4-ヒドロキシメチルアンブリセンタン は、その他のエンドセリン関連疾患にも適用される可能性があります。 これには、エンドセリンが病態生理学において役割を果たす病状、例えば特定の種類の高血圧症や血管疾患などが含まれます .

併用薬剤レジメンにおける調査的使用

4-ヒドロキシメチルアンブリセンタン は、他の薬剤と相乗的に作用する能力を持つため、併用薬剤レジメンにおいて調査的使用が可能です。 これにより、特にエンドセリン機能不全に関連するさまざまな疾患に対する既存の治療の有効性を高めることができます .

作用機序

Target of Action

4-Hydroxymethyl Ambrisentan is a metabolite of Ambrisentan . Ambrisentan is an orally active, highly selective endothelin type A (ET A) receptor antagonist . The ET A receptor is one of the primary targets of this compound .

Mode of Action

Endothelin-1 (ET-1) is an endogenous peptide that acts on the endothelin type A (ET A) and endothelin type B (ET B) receptors in vascular smooth muscle and endothelium . ET A-mediated actions include vasoconstriction and cell proliferation, whereas ET B predominantly mediates vasodilation, anti-proliferation, and ET-1 clearance . As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure .

Biochemical Pathways

Ambrisentan is metabolized primarily by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . Ambrisentan is also metabolized to a lesser extent by CYP3A4, CYP3A5 and CYP2C19 to form 4-hydroxymethyl ambrisentan which is further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide .

Pharmacokinetics

The steady-state pharmacokinetics of ambrisentan and its oxidative metabolite 4-hydroxymethyl ambrisentan were determined in the absence and presence of repeated administration of rifampicin . Approximately 22% of the administered dose is recovered in the urine following oral administration with 3.3% being unchanged ambrisentan .

Result of Action

As an endothelin receptor antagonist, Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure . This results in a significant reduction in mean pulmonary artery pressure .

Safety and Hazards

Ambrisentan, the parent drug of 4-Hydroxymethyl Ambrisentan, is suspected of damaging fertility or the unborn child . No serious adverse events or events leading to withdrawal were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters with co-administration of Ambrisentan and Rifampicin .

生化学分析

Biochemical Properties

4-Hydroxymethyl Ambrisentan interacts with various enzymes and proteins. It is primarily metabolized by uridine 5’-diphosphate glucuronosyltransferases (UGTs) 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 .

Cellular Effects

4-Hydroxymethyl Ambrisentan has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit both spontaneous and induced migration/invasion capacity of different tumor cells .

Molecular Mechanism

The molecular mechanism of 4-Hydroxymethyl Ambrisentan involves its interactions with biomolecules at the molecular level. As a derivative of Ambrisentan, it likely shares its mechanism of action. Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure .

Temporal Effects in Laboratory Settings

The parent compound Ambrisentan has been shown to have stable effects over time, with beneficial effects on exercise capacity, WHO functional class, and Borg dyspnoea scores seen at 12 weeks being maintained at 48 weeks .

Dosage Effects in Animal Models

Studies on Ambrisentan have shown that it significantly reduced mean pulmonary artery pressure after 12 weeks of administration at doses of 1–10 mg once daily .

Metabolic Pathways

4-Hydroxymethyl Ambrisentan is involved in several metabolic pathways. It is metabolized primarily by UGTs 1A9S, 2B7S,1A3S to form ambrisentan glucuronide . It is also metabolized to a lesser extent by CYP3A4, CYP3A5, and CYP2C19 .

Transport and Distribution

Ambrisentan is known to be highly bound to plasma proteins (99%) .

特性

IUPAC Name

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1106685-66-8
Record name 4-Hydroxymethyl ambrisentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMETHYL AMBRISENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the relationship between Ambrisentan and 4-Hydroxymethyl Ambrisentan?

A1: 4-Hydroxymethyl Ambrisentan is the major metabolite of Ambrisentan, an endothelin type A (ETA)-selective receptor antagonist used to treat pulmonary arterial hypertension (PAH) []. Ambrisentan is primarily metabolized by glucuronidation, but it also undergoes oxidative metabolism by the cytochrome P450 enzyme CYP3A4 to form 4-Hydroxymethyl Ambrisentan [].

Q2: Does the co-administration of Ambrisentan with strong CYP3A4 inhibitors, such as Ketoconazole, significantly impact the pharmacokinetics of 4-Hydroxymethyl Ambrisentan?

A2: Research indicates that while Ketoconazole, a potent CYP3A4 inhibitor, increases Ambrisentan exposure, it moderately decreases the exposure of 4-Hydroxymethyl Ambrisentan []. This suggests that inhibiting CYP3A4-mediated metabolism might not lead to a proportional increase in 4-Hydroxymethyl Ambrisentan levels.

Q3: Are there known interactions between Ambrisentan and herbal medicines that could affect 4-Hydroxymethyl Ambrisentan levels?

A3: A study investigating the herb-drug interaction between Ambrisentan and Shikonin, a compound found in the roots of Lithospermum erythrorhizon, revealed that Shikonin could inhibit the metabolism of Ambrisentan, leading to increased Ambrisentan and decreased 4-Hydroxymethyl Ambrisentan exposure in rats []. This finding highlights the potential for herb-drug interactions to impact the pharmacokinetic profile of Ambrisentan and its metabolite.

Q4: Does the co-administration of Ambrisentan with other drugs used for PAH, such as Tadalafil, lead to significant pharmacokinetic interactions?

A4: A study investigating the pharmacokinetic interaction between Ambrisentan and Tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor, in healthy volunteers found no clinically relevant changes in the pharmacokinetic profiles of either drug when co-administered []. This suggests that dose adjustments may not be necessary when these two drugs are used together for PAH treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。